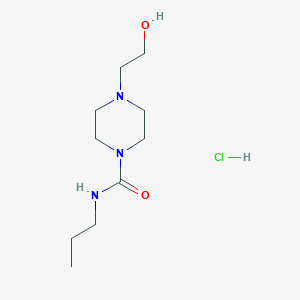![molecular formula C15H13Cl2N3O2 B5329808 N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5329808.png)
N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can damage cells and contribute to the development of cancer and other diseases. In animal studies, N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to reduce inflammation and oxidative stress, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to be synthesized in large quantities. However, there are also some limitations to its use in lab experiments. N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide is not water-soluble, which can make it difficult to administer to cells or animals. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide. One area of interest is its potential use in combination with other anticancer drugs to improve their effectiveness. Another area of research is the development of more water-soluble forms of N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide for easier administration in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide involves the reaction of 3,5-dichloroaniline with acetic anhydride to form 3,5-dichloro-N-phenylacetamide. This compound is then reacted with phosgene and ammonia to produce N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide. This synthesis method has been optimized for high yield and purity and can be scaled up for commercial production.
Aplicaciones Científicas De Investigación
N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been studied for its potential therapeutic properties in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-[(3,5-dichlorophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-9(21)18-12-3-2-4-13(8-12)19-15(22)20-14-6-10(16)5-11(17)7-14/h2-8H,1H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHBNXLDDBRNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(2,4-cyclohexadien-1-yl)-2-propen-1-yl]-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5329734.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5329744.png)
![3-(ethylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329747.png)
![1-{[4-(hydroxymethyl)-5-methylisoxazol-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5329753.png)
![2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5329758.png)

![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5329765.png)

![8-[3-(1H-imidazol-2-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5329778.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5329783.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5329787.png)
![methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5329798.png)
